N-[1-(4-Methoxyphenyl)ethyl]prop-2-ynamide
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Overview
Description
N-[1-(4-Methoxyphenyl)ethyl]prop-2-ynamide is an organic compound characterized by the presence of a methoxyphenyl group attached to an ethyl chain, which is further connected to a prop-2-ynamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-Methoxyphenyl)ethyl]prop-2-ynamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxyacetophenone and propargylamine.
Formation of Intermediate: The 4-methoxyacetophenone undergoes a reaction with propargylamine in the presence of a base such as sodium hydride or potassium carbonate to form an intermediate.
Final Product Formation: The intermediate is then subjected to further reaction conditions, such as heating or the use of a catalyst, to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and intermediates.
Optimized Reaction Conditions: Employing optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Purification Processes: Implementing purification processes like recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-Methoxyphenyl)ethyl]prop-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the alkyne group to an alkene or alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-[1-(4-Methoxyphenyl)ethyl]prop-2-ynamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(4-Methoxyphenyl)ethyl]prop-2-ynamide involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity, leading to changes in cellular signaling pathways.
Pathway Modulation: Affecting various biochemical pathways, resulting in altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-[1-(4-Methoxyphenyl)ethyl]but-2-ynamide: Similar structure but with a but-2-ynamide moiety.
N-[1-(4-Methoxyphenyl)ethyl]prop-2-enamide: Contains a prop-2-enamide group instead of prop-2-ynamide.
N-[1-(4-Methoxyphenyl)ethyl]prop-2-ynylamine: Features a prop-2-ynylamine group.
Uniqueness
N-[1-(4-Methoxyphenyl)ethyl]prop-2-ynamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H13NO2 |
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Molecular Weight |
203.24 g/mol |
IUPAC Name |
N-[1-(4-methoxyphenyl)ethyl]prop-2-ynamide |
InChI |
InChI=1S/C12H13NO2/c1-4-12(14)13-9(2)10-5-7-11(15-3)8-6-10/h1,5-9H,2-3H3,(H,13,14) |
InChI Key |
RWESCHTZAHVHFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)C#C |
Origin of Product |
United States |
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